1,1,2,2,3,3-Hexachloropropane

Übersicht

Beschreibung

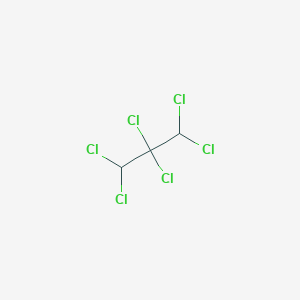

1,1,2,2,3,3-Hexachloropropane is a chlorinated hydrocarbon with the chemical formula C₃H₂Cl₆. It is a liquid at ambient temperature and is characterized by its high density and boiling point of 219°C . The compound consists of a propane backbone with six chlorine atoms substituted for hydrogen atoms, two on each carbon atom .

Vorbereitungsmethoden

1,1,2,2,3,3-Hexachloropropane can be synthesized through various methods. One common synthetic route involves the chlorination of propane under controlled conditions. This process typically requires the presence of a catalyst and specific reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms . Industrial production methods often involve continuous processes to maintain the desired reaction conditions and optimize yield .

Analyse Chemischer Reaktionen

1,1,2,2,3,3-Hexachloropropane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.

Dehydrochlorination: This reaction involves the removal of hydrogen chloride (HCl) from the compound, often using a base such as potassium hydroxide in a methanol solution.

Wissenschaftliche Forschungsanwendungen

Intermediate in Organic Synthesis

1,1,2,2,3,3-Hexachloropropane serves as an important intermediate in the synthesis of other chlorinated compounds. For instance, it can be converted to 1,1,1,3,3,3-hexafluoropropane through reaction with hydrogen fluoride. This transformation is significant for producing refrigerants with lower environmental impact compared to traditional chlorofluorocarbons (CFCs) .

Toxicological Studies

Research has been conducted to evaluate the developmental toxicity and genotoxicity of this compound. In a study involving rats exposed to varying concentrations of the compound during gestation days 7-21, significant maternal and fetal toxicity was observed at higher concentrations (25 ppm). Notable effects included reductions in fetal weight and increased malformations . Such studies are critical for understanding the safety and regulatory implications of using this compound in industrial applications.

Production of Refrigerants

Due to its chlorinated structure, this compound is utilized as a precursor in the manufacture of hydrofluorocarbon (HFC) refrigerants. These HFCs are preferred over older CFCs due to their lower ozone depletion potential . The ability to synthesize more environmentally friendly refrigerants from this compound highlights its importance in the refrigeration industry.

Fire Extinguishing Agents

The compound has also been investigated for its potential use as a fire extinguishing agent. Its chemical stability and effectiveness in suppressing flames make it suitable for this application .

Toxicity Study Overview

| Study Parameter | Value/Observation |

|---|---|

| Exposure Duration | Days 7-21 of gestation |

| Concentration Levels Tested | 0 ppm (control), 0.5 ppm, 2.5 ppm, 25 ppm |

| Maternal Body Weight Change | Significant reduction at 25 ppm |

| Fetal Weight Reduction | Observed at 25 ppm |

| Malformations Noted | Filamentous tail; absent vertebrae |

This table summarizes key findings from toxicological studies that assess the risks associated with exposure to this compound during critical developmental periods.

Wirkmechanismus

The mechanism of action of 1,1,2,2,3,3-Hexachloropropane involves its interaction with cellular components, particularly proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function . This interaction can disrupt cellular processes and lead to toxic effects .

Vergleich Mit ähnlichen Verbindungen

1,1,2,2,3,3-Hexachloropropane can be compared with other chlorinated hydrocarbons, such as:

1,1,1,2,2,3-Hexachloropropane: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

Hexachloropropene: A dehydrochlorination product of this compound, used in different industrial applications.

1,1,1,3,3,3-Hexachloropropane: Another chlorinated derivative with distinct properties and uses.

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Biologische Aktivität

1,1,2,2,3,3-Hexachloropropane (HCP) is a chlorinated hydrocarbon with significant industrial applications and potential environmental impacts. Understanding its biological activity is crucial for assessing its safety and toxicity in various contexts. This article synthesizes available research findings on the biological effects of HCP, including toxicological studies, case studies, and relevant data tables.

- Chemical Formula : C₃Cl₆H₂

- Molecular Structure : HCP consists of a propane backbone with six chlorine atoms substituted at specific positions.

- Physical Properties : HCP is a colorless liquid with a boiling point around 218 °C.

Acute and Chronic Toxicity

Research indicates that HCP exhibits both acute and chronic toxicity in animal models. The following table summarizes key findings from various studies:

Reproductive and Developmental Toxicity

A study highlighted that exposure to HCP at high concentrations led to notable reproductive toxicity:

- Male Rats : Significant decreases in epididymal sperm count and motility were observed at 25 ppm exposure levels. However, these changes were not associated with histopathological alterations in reproductive organs .

- Female Rats : No significant changes in reproductive parameters were noted; however, the implications of slight changes in sperm parameters warrant further investigation .

Immunotoxicity

HCP exposure did not significantly alter the primary humoral immune response to sheep red blood cells (SRBC) under the tested conditions. The no-observed-adverse-effect level (NOAEL) was determined to be 2.5 ppm for both male and female rats .

Environmental Impact

In environmental contexts, HCP has been detected in soil and water samples near industrial sites. Its persistence raises concerns about bioaccumulation and long-term ecological effects. A case study from an industrial area showed elevated levels of HCP correlating with reproductive health issues in local wildlife populations.

Human Exposure

Limited occupational studies suggest potential health risks associated with inhalation exposure to HCP, including respiratory issues and possible endocrine disruptions. However, comprehensive epidemiological data are lacking.

Eigenschaften

IUPAC Name |

1,1,2,2,3,3-hexachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl6/c4-1(5)3(8,9)2(6)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCSXHFGNRDDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(Cl)Cl)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871240 | |

| Record name | 1,1,2,2,3,3-Hexachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15600-01-8 | |

| Record name | 1,1,2,2,3,3-Hexachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15600-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3-Hexachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3-hexachloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the conformational analysis of 1,1,2,2,3,3-Hexachloropropane?

A1: Understanding the preferred shapes and energy barriers between different conformations of a molecule like this compound provides insights into its physical and chemical properties. This information can be crucial for predicting its behavior in various environments and for potential applications.

Q2: How do the two research papers contribute to our understanding of this compound's structure?

A2: Both papers utilize experimental and theoretical approaches to analyze the structure of this compound. [, ] Electron diffraction provides real-world data on the molecule's shape in the gaseous state, while semi-empirical calculations (molecular mechanics) offer a theoretical framework to interpret the experimental findings and explore potential energy landscapes associated with different conformations. By combining these methods, the researchers aimed to achieve a comprehensive understanding of the molecule's preferred conformations and the energy barriers between them.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.